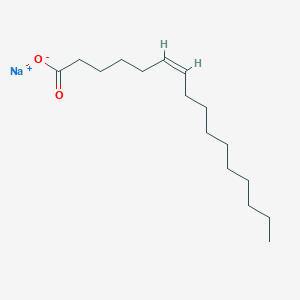

Sapienic acid sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(Z)-hexadec-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h10-11H,2-9,12-15H2,1H3,(H,17,18);/q;+1/p-1/b11-10-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXLIDQLSMYYRU-GMFCBQQYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Endogenous Synthesis of Sapienic Acid in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid, 16:1n-10) is a monounsaturated fatty acid that is a unique and major component of human sebum.[1] Its name is derived from Homo sapiens due to its distinctive presence in humans.[1] This fatty acid plays a crucial role in the innate immune defense of the skin, exhibiting potent antimicrobial properties, particularly against pathogenic bacteria such as Staphylococcus aureus.[1][2] Deficient production of sapienic acid has been implicated in the pathophysiology of skin conditions like atopic dermatitis.[1] This technical guide provides a comprehensive overview of the endogenous synthesis of sapienic acid, its quantification in human sebum, the experimental protocols for its analysis, and its known signaling pathways.

Endogenous Synthesis of Sapienic Acid

The synthesis of sapienic acid is a specialized metabolic process that primarily occurs in the sebaceous glands of the skin.[3] The key steps and regulatory factors are outlined below.

The Biosynthetic Pathway

Sapienic acid is synthesized from the saturated fatty acid, palmitic acid (16:0), through a desaturation reaction.[4] This conversion is catalyzed by the enzyme Delta-6-desaturase (FADS2) .[3][4]

A unique aspect of sebaceous gland metabolism is the rapid degradation of linoleic acid.[5] In other tissues, linoleic acid is the preferred substrate for FADS2.[1] However, its degradation in sebocytes makes palmitic acid available for desaturation by FADS2, leading to the formation of sapienic acid.[1]

Sapienic acid can be further metabolized through elongation and desaturation to form sebaleic acid (cis,cis-5,8-octadecadienoic acid, 18:2n-10) , another fatty acid unique to human sebum.[3][6]

Regulation of Synthesis

The synthesis of sapienic acid is subject to regulation at the level of the FADS2 enzyme. One key signaling pathway involved is the Transforming Growth Factor β (TGF-β) signaling pathway . Activation of the TGF-β pathway in sebocytes has been shown to downregulate the expression of FADS2, thereby reducing the production of sapienic acid and other lipids, and maintaining the sebocytes in an undifferentiated state.[2][4] This regulation occurs through the canonical TGFβ RII-Smad2 dependent pathway.[2][4]

Quantitative Data on Sapienic Acid in Human Sebum

The concentration of sapienic acid in human sebum can vary depending on factors such as age, ethnicity, and the presence of skin conditions like acne.

| Condition | Sapienic Acid Levels | Reference |

| Healthy Controls | ~21% of total fatty acids | [7] |

| Acne Patients | ~21% of total fatty acids (1.49-fold higher total amount) | [7][8] |

| Ethnicity (Females, 20-45 years) | Relative Sapienic Acid Levels | Reference |

| African American | Significantly higher | [8] |

| Caucasian | Lower than African American | [8] |

| Northern Asian | Similar to Caucasian | [8] |

| Age | Sebum Levels (General Trend) | Reference |

| Adolescence | Increase | [9] |

| Adulthood | Peak levels (timing varies by ethnicity) | [9] |

| Post-menopause | Decrease | [9] |

Experimental Protocols

Accurate quantification of sapienic acid requires standardized procedures for sample collection, extraction, and analysis.

Sebum Collection

A reproducible and non-invasive method for sebum collection is the use of a lipid absorbent tape.[10][11]

Protocol:

-

Cleanse the sampling area (e.g., forehead) with a gauze pad soaked in 70% ethanol.

-

Allow the skin surface to air dry completely.

-

Apply a pre-weighed Sebutape™ adhesive patch to the skin and leave it in place for a defined period (e.g., 30 minutes).

-

Carefully remove the tape and reweigh it to determine the amount of sebum collected.

-

Store the collected samples at -80°C until lipid extraction.

Lipid Extraction

The lipids from the Sebutape™ are extracted using organic solvents.

Protocol:

-

Place the Sebutape™ in a glass vial.

-

Add 10 ml of absolute ethanol containing an antioxidant (e.g., 0.025% butylated hydroxytoluene) to the vial.

-

Vortex thoroughly to ensure complete extraction of lipids from the tape.

-

Evaporate the ethanol under a stream of nitrogen until the volume is significantly reduced.

-

Perform a liquid-liquid extraction by adding ethyl acetate to the concentrated ethanol solution to separate lipids from matrix-derived materials.

-

Evaporate the ethyl acetate layer to dryness under nitrogen.

-

Reconstitute the final lipid extract in a suitable solvent mixture (e.g., acetone/methanol/isopropanol 40/40/20) to a known concentration (e.g., 5 mg/ml).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and quantification of fatty acids, including sapienic acid. As fatty acids are not sufficiently volatile for GC analysis, a derivatization step is required.

Protocol:

-

Hydrolysis (for total fatty acid analysis): To analyze fatty acids present in complex lipids (triglycerides, wax esters), a hydrolysis step is performed using a strong base (e.g., NaOH in methanol) followed by acidification.

-

Derivatization: The free fatty acids are converted to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. For FAMEs, transmethylation is performed using reagents like BF3-methanol. For PFB esters, pentafluorobenzyl bromide is used.

-

GC-MS Parameters:

-

Column: A capillary column suitable for fatty acid analysis (e.g., ZB-1 ms).

-

Injector: Splitless or split injection at a temperature of around 220-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the fatty acids. A typical program might start at a lower temperature (e.g., 80-150°C) and ramp up to a higher temperature (e.g., 310-350°C) at varying rates.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. Negative chemical ionization (NCI) can be used for enhanced sensitivity with PFB esters.

-

-

Quantification: The concentration of sapienic acid is determined by comparing the peak area to that of an internal standard and a calibration curve generated using a certified sapienic acid standard.

Signaling and Biological Functions

Sapienic acid is not merely a structural component of sebum; it is a bioactive lipid with important roles in skin homeostasis.

Antimicrobial Activity

Sapienic acid exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like S. aureus. The primary mechanism of this action is believed to be the disruption of the bacterial cell membrane.[2] Unsaturated fatty acids, including sapienic acid, can cause membrane depolarization, leading to a disruption of the electron transport chain and subsequent bacterial cell death.[2]

Immunomodulatory Effects and Antimicrobial Peptide Induction

While the direct signaling pathways initiated by sapienic acid in human skin cells are still under investigation, it is known that fatty acids can modulate inflammatory responses and contribute to the skin's innate immunity. It is plausible that sapienic acid, as a key bioactive lipid on the skin surface, can influence keratinocytes to produce antimicrobial peptides (AMPs) such as β-defensins and cathelicidins. This could occur through the activation of pattern recognition receptors like Toll-like receptors (TLRs) and subsequent downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which are known to regulate AMP gene expression.

Conclusion

The endogenous synthesis of sapienic acid is a hallmark of human sebaceous gland metabolism, resulting in a unique lipid profile on the skin surface. As a key player in the skin's innate immune system, understanding its synthesis, regulation, and biological functions is of paramount importance for the development of novel therapeutic strategies for a variety of dermatological conditions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Bioactive Fatty Acids in the Resolution of Chronic Inflammation in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Peptides in Wound Healing and Skin Regeneration: Dual Roles in Immunity and Microbial Defense [mdpi.com]

- 7. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Netmeds [netmeds.com]

- 9. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Epidermal Growth Factor Modulates Palmitic Acid-Induced Inflammatory and Lipid Signaling Pathways in SZ95 Sebocytes [frontiersin.org]

The Discovery and Historical Context of Sapienic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid ((6Z)-hexadec-6-enoic acid) is a monounsaturated fatty acid that holds a unique position in human biochemistry. As the most abundant fatty acid in human sebum, it is a key component of the skin's innate immune system. Its name, derived from Homo sapiens, underscores its distinctive presence in humans. This technical guide provides an in-depth exploration of the discovery of sapienic acid and its sodium salt, the historical context of this discovery, detailed experimental protocols from seminal studies, and its biological significance.

Historical Context: The Evolving Understanding of Fatty Acids in Skin Health

The discovery of sapienic acid is rooted in the broader history of lipid chemistry and dermatology. In the early 20th century, dietary fats were primarily regarded as a source of calories. However, the groundbreaking work of George and Mildred Burr in the 1920s and 1930s revolutionized this view by demonstrating the essentiality of certain fatty acids for health, observing deficiency diseases in rats fed fat-free diets.[1][2][3] This pivotal research laid the foundation for understanding the critical physiological roles of fatty acids beyond energy storage.

By the mid-20th century, scientists began to unravel the complex and unique lipid composition of human skin. In 1974, Nicolaides highlighted the "biochemical uniqueness" of skin lipids, noting their complexity and the presence of unusual fatty acid structures not found elsewhere in the body.[4] It was within this context of appreciating the specialized lipid biochemistry of the skin that sapienic acid was first identified. While cis-6-hexadecenoic acid was detected in triglycerides of human sebum in earlier studies, it was the work of Prouty and Pappas that characterized it as a typical and major fatty acid of human sebum, leading to its specific naming.[5]

The Discovery of Sapienic Acid

The formal identification and characterization of sapienic acid as a key component of human sebum was a significant step in understanding the skin's barrier and defense mechanisms.

Initial Isolation and Naming

While the exact first use of the term "sapienic acid" in a publication is not definitively cited in the immediate search results, the work of Prouty and Pappas is consistently credited with describing it as a characteristic fatty acid of human sebum, with its name reflecting its unique presence in humans (Homo sapiens).[5]

Elucidation of the Biosynthetic Pathway

A crucial breakthrough in understanding sapienic acid came in 2003 when Ge et al. identified the enzyme responsible for its synthesis.[4] Their research demonstrated that sapienic acid is produced from palmitic acid through the action of the enzyme Δ6-desaturase, also known as fatty acid desaturase-2 (FADS2).[4] This was a significant finding, as FADS2 was previously known primarily for its role in the metabolism of essential polyunsaturated fatty acids like linoleic acid. The study showed that within the specific environment of the human sebaceous gland, FADS2 preferentially catalyzes the desaturation of palmitic acid to form sapienic acid.[4]

Quantitative Data

Early and subsequent studies have quantified the presence of sapienic acid in human sebum, establishing it as a major component.

| Lipid Component | Relative Abundance in Sebum (approximate %) | Reference |

| Palmitic Acid (C16:0) | ~31% | |

| Sapienic Acid (C16:1n-10) | ~21% | |

| Stearic Acid (C18:0) | ~11% | |

| Myristic Acid (C14:0) | ~10% | |

| Oleic Acid (C18:1) | ~8% |

Experimental Protocols

The following sections detail the likely methodologies used in the initial isolation, characterization, and study of sapienic acid, based on common practices of the time and information from related research.

Sebum Collection

A common, non-invasive method for collecting sebum samples from human subjects involves the use of Sebutape™, a lipophilic adhesive film.

-

Subject Preparation: Subjects are instructed to wash their face with a mild cleanser and refrain from applying any topical products for a specified period (e.g., 24 hours) prior to sample collection.

-

Sample Collection: A Sebutape™ strip is applied to a sebum-rich area of the skin, typically the forehead, and pressed firmly for a standardized duration (e.g., 1 hour).

-

Sample Storage: The tape is then carefully removed and stored in a sterile, airtight container at -20°C or lower until lipid extraction.

Lipid Extraction and Fractionation

-

Extraction: The collected sebum from the Sebutape™ is extracted using an organic solvent mixture, such as hexane:isopropanol (3:2, v/v). The tape is immersed in the solvent and sonicated to ensure complete lipid removal.

-

Solvent Evaporation: The organic solvent containing the extracted lipids is transferred to a clean vial and evaporated to dryness under a stream of nitrogen.

-

Fractionation by Thin-Layer Chromatography (TLC): The dried lipid extract is redissolved in a small volume of a non-polar solvent and spotted onto a silica gel TLC plate. The plate is developed in a solvent system designed to separate different lipid classes (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). This separates triglycerides, free fatty acids, wax esters, and other lipid classes.

Fatty Acid Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Esterification: The lipid fractions (specifically the free fatty acid and triglyceride fractions after saponification) are converted to their fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent such as 14% boron trifluoride in methanol at an elevated temperature (e.g., 100°C) for a set time (e.g., 1 hour).

-

Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane.

-

GC-FID Analysis: The hexane layer containing the FAMEs is injected into a gas chromatograph equipped with a flame ionization detector. The FAMEs are separated based on their volatility and retention time on a capillary column (e.g., a fused silica column coated with a polar stationary phase).

-

Identification and Quantification: The retention time of the sapienic acid methyl ester peak is compared to that of a known standard for identification. The area under the peak is proportional to the amount of the fatty acid present, allowing for quantification relative to an internal standard.

Sapienic Acid Sodium

While the discovery and biological activity of sapienic acid are well-documented, the specific discovery and initial synthesis of its sodium salt, sodium sapienate, are less detailed in the primary literature. It is likely that the sodium salt was first prepared as a means to increase the water solubility of sapienic acid for in vitro studies, a common practice in fatty acid research. The synthesis is a straightforward acid-base reaction.

Probable Synthesis of Sodium Sapienate

-

Dissolution of Sapienic Acid: Purified sapienic acid is dissolved in a suitable organic solvent, such as ethanol.

-

Addition of Sodium Hydroxide: A stoichiometric amount of sodium hydroxide, dissolved in water or ethanol, is added dropwise to the sapienic acid solution while stirring.

-

Reaction: The reaction mixture is stirred at room temperature to allow for the complete neutralization of the carboxylic acid, forming the sodium salt.

-

Isolation: The solvent is removed under reduced pressure to yield sodium sapienate as a solid. The purity can be assessed by standard analytical techniques such as NMR and mass spectrometry.

Signaling Pathways and Biological Function

Sapienic acid is a critical molecule in the innate defense of the skin, primarily through its antimicrobial properties.

Biosynthesis of Sapienic Acid

The synthesis of sapienic acid is a specific pathway that occurs in human sebocytes.

References

- 1. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne - PMC [pmc.ncbi.nlm.nih.gov]

natural sources and abundance of sapienic acid sodium

An In-depth Technical Guide to the Natural Sources and Abundance of Sapienic Acid and its Sodium Salt

Introduction

Sapienic acid ((6Z)-Hexadec-6-enoic acid) is a monounsaturated fatty acid that stands out in lipid biochemistry due to its unique presence and high abundance in human skin sebum.[1][2] Its name is derived from Homo sapiens, highlighting its distinction as a fatty acid primarily found in humans.[2] Sapienic acid plays a crucial role in the innate defense of the skin, exhibiting potent antimicrobial properties against various pathogens, including Staphylococcus aureus.[1][2] While it occurs naturally as a free fatty acid or as part of triglycerides and wax esters, its sodium salt, sodium sapienate, can be synthesized for use in topical formulations and research applications. This guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analysis of sapienic acid for researchers, scientists, and drug development professionals.

Natural Sources and Abundance

The primary and most significant natural source of sapienic acid is human sebum, the oily substance secreted by the sebaceous glands.[1][3] In fact, human sebum is the only known location in the animal kingdom where sapienic acid is found in abundance.[1]

Human Sebum

Sapienic acid is the most abundant monounsaturated fatty acid in human sebum.[1] Its concentration can vary, but it is a major component of the total fatty acid profile. Palmitic acid, sapienic acid, stearic acid, myristic acid, and oleic acid are the five most abundant fatty acids in sebum.[4]

| Fatty Acid | Chemical Formula | Abundance in Human Sebum (%) |

| Palmitic Acid | C16:0 | ~31%[4] |

| Sapienic Acid | C16:1n-10 | ~21-25% [3][4][5] |

| Stearic Acid | C18:0 | ~11%[4] |

| Myristic Acid | C14:0 | ~10%[4] |

| Oleic Acid | C18:1 | ~8%[4] |

Other Potential Natural Sources

While human sebum is the most well-documented source, sapienic acid has also been identified in the seed oil of Thunbergia alata (Black-eyed Susan vine), where it is reported to be a major constituent, existing primarily in triglyceride form.[6]

Biosynthesis of Sapienic Acid

Sapienic acid is synthesized in the sebaceous glands from palmitic acid through the action of the delta-6 desaturase enzyme (fatty acid desaturase 2, FADS2).[1][2] In most other tissues, the preferred substrate for FADS2 is linoleic acid.[2] However, in sebaceous cells, linoleic acid is degraded, which allows FADS2 to act on the highly abundant palmitic acid, leading to the unique production of sapienic acid.[2] Sapienic acid can be further elongated to form sebaleic acid (18:2, Δ5,8), another fatty acid characteristic of human sebum.[2][5]

Experimental Protocols

Extraction of Sapienic Acid from Sebum

This protocol describes a general method for the extraction of total lipids, including sapienic acid, from collected sebum samples.

Materials:

-

Sebum sample collected from the skin surface.

-

Chloroform

-

Methanol

-

Deionized water

-

Anhydrous sodium sulfate

-

Glass vials

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize the collected sebum sample in a mixture of chloroform and methanol (2:1, v/v).

-

Agitate the mixture vigorously for 20-30 minutes to ensure thorough lipid extraction.

-

Add deionized water to the mixture to create a biphasic system (final ratio of chloroform:methanol:water of approximately 2:1:0.8).

-

Centrifuge the mixture to facilitate phase separation.

-

Carefully collect the lower organic layer, which contains the lipids.

-

Dry the organic phase over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

The dried lipid extract can be stored at -20°C for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction, the fatty acids are typically converted to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

-

Total lipid extract

-

Methanolic HCl or BF3-methanol

-

Hexane

-

Internal standard (e.g., heptadecanoic acid)

-

GC-MS system with a suitable capillary column (e.g., a polar column for FAME separation)

Procedure:

-

To the dried lipid extract, add a known amount of internal standard.

-

Add methanolic HCl or BF3-methanol and heat at 60-80°C for 1-2 hours to convert the fatty acids to their corresponding methyl esters (FAMEs).

-

After cooling, add water and hexane to the reaction mixture.

-

Vortex and then centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Inject an aliquot of the hexane layer into the GC-MS system.

-

Identify the sapienic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of sapienic acid by comparing its peak area to that of the internal standard.

Chemical Synthesis of Sapienic Acid

A method for the chemical synthesis of sapienic acid involves an olefin metathesis reaction.[7]

Procedure Overview:

-

The synthesis can be achieved through a cross-metathesis reaction.

-

One potential route involves the metathesis of a Δ-6 C8-C20 fatty acid with ethylene to produce 6-heptenoic acid.[7]

-

The resulting 6-heptenoic acid is then subjected to a subsequent cross-metathesis reaction with 1-undecene to yield sapienic acid.[7]

-

The choice of a cis-selective or trans-selective metathesis catalyst can be used to control the stereochemistry of the resulting double bond.[7]

Preparation of Sapienic Acid Sodium

This compound (sodium sapienate) can be prepared through a standard saponification reaction.

Materials:

-

Purified sapienic acid

-

Sodium hydroxide (NaOH) or sodium methoxide

-

Ethanol or methanol as a solvent

-

Deionized water

Procedure:

-

Dissolve a known quantity of sapienic acid in ethanol.

-

In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide in water or ethanol.

-

Slowly add the sodium hydroxide solution to the sapienic acid solution while stirring.

-

The reaction mixture can be gently heated to ensure the completion of the reaction.

-

The solvent can then be removed by evaporation to yield the sodium salt of sapienic acid.

-

The resulting sodium sapienate can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

Sapienic acid is recognized for its significant antimicrobial activity, contributing to the skin's barrier function.[8] It has been shown to be effective against Gram-positive bacteria, including pathogenic strains of S. aureus.[2][8] Recent studies have also begun to explore its role in cellular signaling. In breast cancer cell lines, for instance, sapienic acid has been shown to influence key oncogenic signaling cascades.[9][10]

Supplementation with sapienic acid in these cell lines led to changes in the expression and/or phosphorylation of proteins in the Epidermal Growth Factor Receptor (EGFR), mammalian Target of Rapamycin (mTOR), and Protein Kinase B (AKT) pathways.[9][10][11] This suggests that sapienic acid, beyond its role in skin defense, may also act as a signaling molecule that can modulate cellular processes.

Conclusion

Sapienic acid is a unique and abundant fatty acid in human sebum, with a growing body of research highlighting its importance in skin health and cellular signaling. Its sodium salt, sodium sapienate, is a relevant form for formulation and experimental use. The protocols and data presented in this guide offer a technical foundation for researchers and professionals in drug development to explore the extraction, analysis, and biological activities of this intriguing lipid. Further investigation into its natural sources and signaling pathways will continue to uncover its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Sapienic acid - Wikipedia [en.wikipedia.org]

- 3. Netmeds [netmeds.com]

- 4. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]

- 5. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019115136A1 - Topical composition comprising antimicrobial lipid - Google Patents [patents.google.com]

- 7. KR102473703B1 - A manufacturing method of sapienic acid and its trans isomer and esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines | AVESİS [avesis.akdeniz.edu.tr]

- 11. researchgate.net [researchgate.net]

physicochemical properties of sapienic acid sodium salt

An In-depth Technical Guide on the Physicochemical Properties of Sapienic Acid Sodium Salt

Introduction

Sapienic acid ((6Z)-Hexadec-6-enoic acid) is a monounsaturated fatty acid that stands out as a major and unique component of human sebum[1]. Its name is derived from Homo sapiens due to its distinctive presence in humans compared to other mammals[1]. The sodium salt, sodium sapienate, is the saponified form of this fatty acid. Sapienic acid and its derivatives are integral to the skin's barrier function, providing antimicrobial defense against pathogenic bacteria such as Staphylococcus aureus[2][3]. Deficiencies in sapienic acid have been linked to skin conditions like atopic dermatitis[1][2]. Given its biological significance and therapeutic potential, a thorough understanding of the physicochemical properties of its sodium salt is crucial for researchers in dermatology, cosmetology, and drug development.

This guide provides a comprehensive overview of the known physicochemical properties of sapienic acid and its sodium salt, details common experimental protocols for their determination, and illustrates key biological pathways involving sapienic acid.

Physicochemical Properties

Quantitative data on the are sparse in publicly available literature. The following tables summarize the available data for the parent acid and its sodium salt. For context, a comparative table for sodium palmitate, a well-characterized saturated C16 fatty acid salt, is also provided.

Table 1: Physicochemical Properties of Sapienic Acid and this compound Salt

| Property | Sapienic Acid | This compound Salt |

| IUPAC Name | (6Z)-Hexadec-6-enoic acid | Sodium (6Z)-hexadec-6-enoate |

| Synonyms | cis-6-Hexadecenoic acid, 16:1n-10[1] | Sodium sapienate |

| CAS Number | 17004-51-2[1][4][5] | 217477-25-3[6][7][8] |

| Molecular Formula | C₁₆H₃₀O₂[1][5] | C₁₆H₂₉NaO₂[6][7] |

| Molar Mass | 254.41 g/mol [1][5] | 276.39 g/mol [6][7] |

| Appearance | - | Oil (Off-white to light yellow)[8] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Solubility | Soluble in Chloroform, Ethanol, Ether, Methanol[4] | Soluble in DMSO, Ethanol, Methanol[9][10][11]. Soluble to ≥2.5 mg/mL in a solution of EtOH, PEG300, Tween-80, and Saline[8]. |

| logP (Calculated) | 5.33[12] | Data not available |

| Critical Micelle Concentration (CMC) | Not applicable | Data not available |

Table 2: Comparative Physicochemical Properties of Sodium Palmitate

| Property | Sodium Palmitate (C₁₆H₃₁NaO₂) |

| Molar Mass | 278.41 g/mol [13] |

| Melting Point | 270 °C[13] |

| Solubility | Soluble in water, ethanol. Insoluble in ether. |

| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, ionic strength). Approx. 8-9 mM in water. |

Experimental Protocols

The determination of the physicochemical properties of fatty acid salts involves standardized analytical methods. Below are detailed protocols applicable for characterizing this compound salt.

Determination of Melting Point (Capillary Tube Method)

The capillary tube method is a standard technique for determining the melting point of solid crystalline substances.

-

Sample Preparation : A small amount of dry, powdered this compound salt is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe. The apparatus is heated at a controlled rate.

-

Observation : The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The melting point is reported as this range.

-

Refinement : For high accuracy, the heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.

Determination of Solubility

This protocol determines the solubility of this compound salt in various solvents.

-

Solvent Selection : A range of solvents (e.g., water, ethanol, DMSO, acetone) are selected.

-

Sample Addition : A known, small amount of this compound salt (e.g., 1 mg) is added to a fixed volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).

-

Equilibration : The mixture is agitated (e.g., using a vortex mixer or shaker) for a set period to ensure equilibrium is reached.

-

Observation : The solution is visually inspected for undissolved solute. If the sample dissolves completely, further aliquots are added until saturation is reached.

-

Quantification : The concentration of the saturated solution is determined analytically (e.g., by HPLC or gravimetric analysis after solvent evaporation) to report solubility in terms of mg/mL or mol/L.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is used to determine the purity of the fatty acid and identify any contaminants.

-

Derivatization : The sodium salt is converted to a more volatile ester form, typically Fatty Acid Methyl Esters (FAMEs). This is achieved by transesterification, for example, by heating the sample in methanol with a catalyst like potassium hydroxide or boron trifluoride[14][15].

-

Injection : A small volume of the FAMEs solution is injected into the GC, which is equipped with a suitable capillary column (e.g., a polar column like biscyanopropyl polysiloxane).

-

Separation : The FAMEs are separated based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up to ensure efficient separation[16].

-

Detection : A Flame Ionization Detector (FID) is commonly used to detect the FAMEs as they elute from the column.

-

Quantification : The peak area of sapienic acid methyl ester is compared to the total area of all fatty acid peaks to determine its relative purity. Identification is confirmed by comparing retention times with a known standard.

Biological Activity and Signaling Pathways

Sapienic acid is not merely a structural lipid; it is an active biomolecule involved in biosynthesis, antimicrobial defense, and cellular signaling.

Biosynthesis of Sapienic Acid and Sebaleic Acid

Sapienic acid is uniquely synthesized in human sebaceous glands from palmitic acid, a common saturated fatty acid. This reaction is catalyzed by the enzyme Δ6-desaturase (FADS2), which typically acts on polyunsaturated fatty acids[1][2][3]. Sapienic acid can be further metabolized into sebaleic acid, another fatty acid unique to sebum[2].

Antimicrobial Mechanism of Action

One of the most studied functions of sapienic acid is its potent antimicrobial activity, particularly against Gram-positive bacteria[7][17]. It is a key component of the skin's innate immune system[3]. The proposed mechanism involves the disruption of the bacterial cell membrane.

Role in Cancer Cell Signaling

Recent studies have shown that sapienic acid can influence signaling pathways in cancer cells. In breast cancer cell lines, supplementation with sapienic acid has been shown to affect the expression and phosphorylation of key proteins in the EGFR, AKT, and mTOR signaling cascade[16][18][19]. This suggests that sapienic acid metabolism can impact membrane composition and properties, thereby modulating oncogenic signaling[18][19].

Conclusion

This compound salt is a biologically significant molecule with critical roles in skin health and cellular signaling. While comprehensive data on its physicochemical properties remain to be fully elucidated, its known characteristics, particularly its solubility and antimicrobial activity, make it a compound of high interest for therapeutic and cosmetic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and professionals engaged in the study and application of this unique human fatty acid salt. Further research is warranted to fully characterize its physical properties, which will undoubtedly accelerate its development into novel products.

References

- 1. Sapienic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound Supplier | CAS 217477-25-3 | AOBIOUS [aobious.com]

- 10. This compound | Antibacterial | TargetMol [targetmol.com]

- 11. glpbio.com [glpbio.com]

- 12. LIPID MAPS [lipidmaps.org]

- 13. Sodium Palmitate | C16H31NaO2 | CID 2735111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Determination of Physicochemical Properties and Fatty Acid Composition of “Kabate” Larva Oil from Timor Island – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

mechanism of action of sapienic acid sodium's antimicrobial properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is a monounsaturated fatty acid that is a major component of human sebum, contributing significantly to the antimicrobial barrier of the skin. Its sodium salt, sodium sapienate, is investigated for its therapeutic potential. This document provides an in-depth technical overview of the antimicrobial mechanism of action of sapienic acid and its sodium salt, with a focus on its effects against pathogenic bacteria, particularly Staphylococcus aureus.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial activity of sapienic acid is attributed to its ability to disrupt the bacterial cell membrane. This multifaceted process involves the following key steps:

-

Insertion into the Bacterial Membrane: As a fatty acid, sapienic acid readily inserts into the phospholipid bilayer of the bacterial cell membrane. This integration disrupts the membrane's structural integrity and fluidity.

-

Membrane Depolarization: The insertion of sapienic acid leads to a rapid depolarization of the bacterial membrane.[1][2][3][4] This dissipation of the membrane potential is a critical event, as it disrupts essential cellular processes that rely on a stable electrochemical gradient.

-

Inhibition of the Electron Transport Chain: The depolarization of the membrane directly impacts the electron transport chain (ETC), which is located in the bacterial cell membrane.[2][5] The ETC is vital for cellular respiration and ATP synthesis. By disrupting the proton motive force, sapienic acid effectively inhibits the ETC, leading to a severe reduction in cellular energy production.[5]

-

Increased Membrane Permeability and Leakage: The compromised membrane integrity results in increased permeability, leading to the leakage of essential intracellular components such as ions and low-molecular-weight proteins. This loss of cellular contents contributes to bacterial cell death.

Modulation of Bacterial Signaling Pathways: The SaeRS System

Beyond direct membrane damage, sapienic acid also modulates bacterial signaling pathways, notably the SaeRS two-component system in Staphylococcus aureus. The SaeRS system is a key regulator of virulence factor expression in S. aureus.

Sapienic acid has been shown to negatively impact the activity of the SaeRS system.[6] This inhibition of SaeRS-dependent gene expression reduces the production of various virulence factors, thereby diminishing the pathogenicity of S. aureus. The accumulation of fatty acids within the cell is thought to be a contributing factor to the decreased SaeRS signaling.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of sapienic acid is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Species | Strain(s) | Mean MIC (µg/mL) | Reference |

| Staphylococcus aureus | Various clinical isolates | ~25-50 | [1] |

| Staphylococcus epidermidis | Various clinical isolates | ~75-100 | [1] |

| S. aureus | NBRC 100910T, NBRC 12732, NBRC 13276 | < 10 | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][7][8]

1. Preparation of Sapienic Acid Stock Solution:

-

Dissolve sapienic acid (e.g., from Matreya) in ethanol to create a stock solution of 8 mg/mL.[1]

2. Bacterial Culture Preparation:

-

Culture bacterial strains, such as S. aureus and S. epidermidis, overnight for 18 hours at 37°C with shaking in a suitable broth medium like Todd Hewitt Broth (THB).[1]

-

Dilute the overnight culture to achieve an initial inoculum of approximately 10^4 Colony Forming Units (CFU)/mL in the final assay volume.[1]

3. Broth Microdilution Assay:

-

Perform the assay in 96-well microtiter plates with a final volume of 200 µL per well.[1]

-

Prepare a serial dilution of the sapienic acid stock solution in the broth medium across the wells to achieve a concentration range of 0.8 to 200 µg/mL.[1]

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria with no sapienic acid) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

-

The MIC is determined as the lowest concentration of sapienic acid that results in no visible bacterial growth.[1]

Transcriptomic Analysis (RNA-Seq) of Bacterial Response

RNA sequencing (RNA-Seq) is a powerful tool to investigate the global transcriptional response of bacteria to antimicrobial agents like sapienic acid.

1. Bacterial Culture and Treatment:

-

Grow bacteria to the mid-logarithmic phase and then expose them to a sub-lethal concentration of sapienic acid for a defined period. A control group without sapienic acid is cultured in parallel.

2. RNA Extraction:

-

Harvest bacterial cells and perform total RNA extraction using a suitable commercial kit or a standard protocol like Trizol extraction.

3. Ribosomal RNA (rRNA) Depletion:

-

Since rRNA constitutes a large portion of total RNA, it is depleted to enrich for messenger RNA (mRNA) and other regulatory RNAs.

4. cDNA Library Preparation:

-

The enriched RNA is fragmented and reverse transcribed into complementary DNA (cDNA). Adapters are then ligated to the cDNA fragments to prepare the sequencing library.

5. High-Throughput Sequencing:

-

The prepared cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

6. Bioinformatic Analysis:

-

The raw sequencing reads are processed to remove low-quality reads and adapters.

-

The cleaned reads are then aligned to a reference bacterial genome.

-

Gene expression levels are quantified, and differential gene expression analysis is performed between the sapienic acid-treated and control groups to identify up- and down-regulated genes.

Conclusion

Sapienic acid and its sodium salt exhibit potent antimicrobial properties, primarily by disrupting the bacterial cell membrane, leading to depolarization and inhibition of the electron transport chain. Furthermore, sapienic acid can modulate bacterial virulence by inhibiting key signaling pathways such as the SaeRS system in Staphylococcus aureus. The quantitative efficacy of sapienic acid, as demonstrated by its low MIC values against pathogenic bacteria, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for further research into the antimicrobial mechanisms and applications of this important host-derived fatty acid.

References

- 1. Comparative Transcriptomics Reveals Discrete Survival Responses of S. aureus and S. epidermidis to Sapienic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Human Enigma: A Deep Dive into the Biological Significance of Sapienic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (cis-6-hexadecenoic acid), a 16-carbon monounsaturated fatty acid, holds a unique position in human biology as a signature lipid of human sebum. Its presence is a distinct evolutionary trait, not found in significant amounts in any other animal. This in-depth technical guide explores the multifaceted biological significance of sapienic acid, from its specialized biosynthesis to its crucial role in cutaneous innate immunity and its emerging implications in various disease states. By presenting quantitative data, detailed experimental methodologies, and visualized biochemical pathways, this document serves as a comprehensive resource for researchers and professionals in the fields of dermatology, microbiology, and drug development.

Introduction: The Uniqueness of a Human Fatty Acid

Human skin is a complex and dynamic organ, and its surface is coated with a unique lipid mixture known as sebum. A key component of this secretion is sapienic acid, a fatty acid that is virtually exclusive to humans.[1] Its name is derived from Homo sapiens, underscoring its specificity to our species.[2] While other mammals produce a variety of fatty acids in their sebum, the predominance of sapienic acid in humans points to a distinct evolutionary pressure and a specialized biological function.[1] This guide will dissect the biosynthesis, physiological roles, and pathological implications of this uniquely human molecule.

Biosynthesis of Sapienic Acid: A Repurposed Pathway

The synthesis of sapienic acid is a fascinating example of metabolic adaptation within human sebaceous glands. It is produced from palmitic acid through the action of the enzyme Δ6-desaturase, which is encoded by the FADS2 gene.[3][4] In most other tissues, the primary substrate for FADS2 is linoleic acid, initiating the synthesis of polyunsaturated fatty acids like arachidonic acid.[5] However, in human sebocytes, the expression and activity of enzymes that would typically compete for palmitic acid are reduced, allowing FADS2 to catalyze the formation of sapienic acid.[1]

This unique metabolic arrangement highlights a tissue-specific "repurposing" of the FADS2 enzyme.[1] Sapienic acid can be further elongated to sebaleic acid (cis,cis-5,8-octadecadienoic acid), another fatty acid unique to human sebum.[3][4]

Biological Functions of Sapienic Acid

The primary and most well-established function of sapienic acid is its role as a potent antimicrobial agent in the innate immune defense of the skin.[1] It contributes significantly to the "acid mantle" of the skin, creating an environment that is inhospitable to many pathogenic microbes.

Antimicrobial Activity

Sapienic acid exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.[6] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to depolarization and subsequent cell death.[3][4] This rapid bactericidal effect is crucial for preventing the colonization of opportunistic pathogens.[6]

Notably, sapienic acid has demonstrated selective and potent activity against Staphylococcus aureus, a major human pathogen responsible for a wide range of skin and systemic infections.[1][6] This selectivity is a key aspect of its biological significance, as it helps to maintain a healthy skin microbiome by targeting potential threats while preserving commensal bacteria.

Quantitative Data

The concentration of sapienic acid in sebum can vary depending on physiological and pathological conditions. The following tables summarize key quantitative findings from the literature.

| Condition | Fold Change in Sapienic Acid in Sebum | Reference |

| Acne Vulgaris | 1.49-fold increase compared to control | [7] |

Table 1: Sapienic Acid Levels in Acne Vulgaris.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus (NBRC 100910T) | < 5.0 | [8] |

| Staphylococcus aureus (NBRC 12732) | < 5.0 | [8] |

| Staphylococcus aureus (NBRC 13276) | < 5.0 | [8] |

| Staphylococcus aureus (NBRC 14462) | ~10 | [8] |

| Staphylococcus epidermidis (3 strains) | > 1000 | [8][9] |

Table 2: Antimicrobial Activity of Sapienic Acid.

Clinical Significance

Alterations in sapienic acid levels have been implicated in several skin disorders, highlighting its importance in maintaining cutaneous health.

Atopic Dermatitis

Patients with atopic dermatitis have been found to have lower levels of sapienic acid in their sebum, which is often correlated with an increased colonization of S. aureus.[1][4] Topical application of sapienic acid has been shown to reduce the bacterial load and improve the symptoms of atopic dermatitis, suggesting its potential as a therapeutic agent.[1]

Acne Vulgaris

The role of sapienic acid in acne is more complex. While it possesses antimicrobial activity against Propionibacterium acnes (now Cutibacterium acnes), some studies have shown an increase in sapienic acid levels in individuals with acne, which is associated with overall increased sebum production.[7][10] This suggests that while sapienic acid itself may be beneficial, the overall dysregulation of sebum production in acne may overwhelm its protective effects.

Cancer

Recent research has begun to explore the role of sapienic acid metabolism in cancer. Studies in breast cancer cell lines have shown that sapienic acid can influence membrane plasticity and modulate key signaling pathways involved in cancer cell growth and survival, such as the EGFR/AKT/mTOR pathway.[11][12] This emerging area of research suggests that the unique metabolism of sapienic acid could be a target for novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Sebum in an comprehensive review, 7 constituents, changes in healthy, skin disease | Transcend the conventions [hippocratesusa.com]

- 6. Antibacterial Activity of Long-Chain Polyunsaturated Fatty Acids against Propionibacterium acnes and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

structural differences between sapienic acid and palmitoleic acid

An In-depth Technical Guide to the Core Structural and Functional Differences Between Sapienic and Palmitoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid and palmitoleic acid are C16:1 monounsaturated fatty acid isomers, both derived from the saturated precursor, palmitic acid. Despite sharing the same molecular formula, their distinct structural configurations—specifically the position of the cis-double bond—give rise to vastly different biological roles and distributions. Sapienic acid ((6Z)-hexadec-6-enoic acid), the signature fatty acid of human sebum, is a key component of the innate immune defense of the skin.[1][2] In contrast, palmitoleic acid ((9Z)-hexadec-9-enoic acid) is found throughout the body's tissues and functions as a beneficial lipokine, modulating systemic metabolic processes.[3] This guide provides a detailed comparison of their structural properties, biosynthetic pathways, and functional mechanisms, supported by experimental protocols and pathway visualizations.

Core Structural and Physicochemical Differences

The fundamental structural difference between sapienic acid and palmitoleic acid lies in the location of their single cis-double bond. Both are 16-carbon monounsaturated fatty acids with the chemical formula C16H30O2.[1]

-

Sapienic Acid is a Δ6 fatty acid, with its double bond located between the 6th and 7th carbon atoms from the carboxyl end. Its systematic name is (6Z)-hexadec-6-enoic acid, and it is also designated as C16:1n-10.[1][4]

-

Palmitoleic Acid is a Δ9 fatty acid, with its double bond located between the 9th and 10th carbon atoms from the carboxyl end. Its systematic name is (9Z)-hexadec-9-enoic acid and is designated as C16:1n-7.

This positional isomerism, though seemingly minor, significantly impacts the molecule's three-dimensional shape, its interaction with enzymes, and its ultimate biological function.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key quantitative data for sapienic and palmitoleic acid. It should be noted that while experimental data for palmitoleic acid is readily available, many of the specific physical properties for sapienic acid are computationally predicted due to its more specialized nature.

| Property | Sapienic Acid ((6Z)-hexadec-6-enoic acid) | Palmitoleic Acid ((9Z)-hexadec-9-enoic acid) |

| IUPAC Name | (6Z)-hexadec-6-enoic acid[4] | (9Z)-hexadec-9-enoic acid |

| Synonyms | C16:1n-10, cis-6-Hexadecenoic acid[5] | C16:1n-7, cis-9-Hexadecenoic acid |

| Molecular Formula | C₁₆H₃₀O₂[4] | C₁₆H₃₀O₂ |

| Molar Mass | 254.41 g/mol [4] | 254.41 g/mol |

| Melting Point | Data not available | -0.1 °C |

| Boiling Point | Data not available | 162 °C / 0.6 mmHg |

| Density | Data not available | 0.894 g/cm³ |

| Solubility | Soluble in ethanol, chloroform, ether, methanol[5][6] | Insoluble in water; soluble in alcohol and ether |

| XLogP3-AA | 6.2 (Computed)[7] | 6.4 (Computed) |

| Topological Polar Surface Area | 37.3 Ų (Computed)[8] | 37.3 Ų (Computed) |

| CAS Number | 17004-51-2[4] | 373-49-9 |

Biosynthesis and Signaling Pathways

The distinct biological roles of these isomers begin with their divergent biosynthetic pathways, which are catalyzed by different desaturase enzymes acting on the same precursor, palmitic acid (16:0).[9]

Visualization: Biosynthetic Pathways from Palmitic Acid

The diagram below illustrates the enzymatic conversion of palmitic acid into its two primary C16:1 isomers. Sapienic acid synthesis is a hallmark of human sebaceous glands, whereas palmitoleic acid synthesis occurs more ubiquitously.[3][9]

Visualization: Palmitoleic Acid Signaling Pathway

Palmitoleic acid acts as a lipokine to improve metabolic health. One of its key mechanisms is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which subsequently triggers a cascade involving AMP-activated protein kinase (AMPK) to enhance glucose uptake and fatty acid oxidation.[10]

Visualization: Sapienic Acid Antibacterial Workflow

Sapienic acid provides a potent antimicrobial barrier on the skin surface. Its mechanism of action against pathogens like Staphylococcus aureus involves the physical disruption of the bacterial cell membrane, leading to a collapse of essential cellular processes and rapid cell death.[2][6]

Experimental Protocols

The differentiation and study of sapienic and palmitoleic acid require specific analytical and biochemical techniques.

Protocol: Isomer Differentiation and Quantification by GC-MS

This protocol outlines the analysis of sapienic and palmitoleic acid from a lipid sample via Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

-

Homogenize the biological sample (e.g., sebum, plasma, tissue).

-

Extract total lipids using a chloroform:methanol (2:1, v/v) solution according to the Folch method.

-

Dry the organic phase containing lipids under a stream of nitrogen.

2. Saponification and Derivatization (FAMEs Preparation):

-

Resuspend the dried lipid extract in methanolic KOH or NaOH and heat at 60-100°C to hydrolyze ester linkages.

-

Add a methylation reagent such as boron trifluoride (BF₃) in methanol and heat to convert free fatty acids to volatile FAMEs.

-

Add hexane to extract the FAMEs and then wash with a saturated NaCl solution.

-

Collect the upper hexane layer containing FAMEs and dry it with anhydrous sodium sulfate.

3. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., DB-23, SP-2560) is recommended for optimal separation of fatty acid isomers.

-

Injection: Inject 1 µL of the FAMEs sample in hexane into the GC inlet (e.g., 250°C, splitless mode).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 15 min.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500.

-

Identification: Identify FAME peaks by comparing their retention times and mass spectra to those of authentic standards for sapienic acid and palmitoleic acid. The different double bond positions will result in distinct, though subtle, fragmentation patterns and, more reliably, different retention times on polar columns.

-

Quantification: Calculate the concentration of each fatty acid using an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction process.

Protocol: In Vitro Desaturase Activity Assay

This protocol can be adapted to measure the activity of either SCD1 or FADS2 by using the respective enzyme source and analyzing for the specific product.

1. Enzyme Source Preparation:

-

Prepare microsomes from a cell line or tissue known to express the enzyme of interest (e.g., liver for SCD1, sebocytes or engineered cells for FADS2).

-

Alternatively, use a purified recombinant desaturase enzyme.

-

Determine the total protein concentration of the microsomal preparation using a BCA or Bradford assay.

2. Assay Reaction:

-

Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing necessary cofactors: ATP, Coenzyme A, and NADH.

-

In a microcentrifuge tube, combine:

-

Microsomal protein (e.g., 100-200 µg) or purified enzyme.

-

Radiolabeled substrate: [¹⁴C]-Palmitoyl-CoA.

-

Reaction buffer to a final volume.

-

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 15-30 minutes).

3. Reaction Termination and Analysis:

-

Stop the reaction by adding a strong base (e.g., 10 M KOH) to saponify the lipids.

-

Acidify the mixture with a strong acid (e.g., 12 M HCl) to protonate the free fatty acids.

-

Extract the fatty acids with hexane.

-

Separate the saturated substrate ([¹⁴C]-palmitic acid) from the monounsaturated product ([¹⁴C]-sapienic or [¹⁴C]-palmitoleic acid) using one of the following methods:

-

Thin-Layer Chromatography (TLC): Spot the extract on a silver nitrate-impregnated silica plate (AgNO₃-TLC), which separates fatty acids based on the degree of unsaturation.

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column to separate the fatty acids.

-

-

Quantification:

-

For TLC, scrape the corresponding spots and measure radioactivity using liquid scintillation counting.

-

For HPLC, collect fractions and measure radioactivity.

-

-

Calculate Activity: Express enzyme activity as pmol of product formed per minute per mg of protein.

Conclusion

While sapienic and palmitoleic acid are structural isomers, the simple shift of a double bond from the Δ9 to the Δ6 position results in profoundly different physiological roles. Palmitoleic acid functions systemically as a metabolic regulator, offering therapeutic potential for conditions like insulin resistance.[3] Sapienic acid, however, is a highly specialized product of human skin, acting as a crucial first-line antimicrobial defense.[1] Understanding these structural and functional distinctions is critical for researchers in dermatology, metabolic diseases, and drug development, as it highlights how subtle changes in molecular architecture can dictate large-scale biological outcomes.

References

- 1. Sapienic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. balsinde.org [balsinde.org]

- 4. Sapienic acid | C16H30O2 | CID 5312419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. cis-6-hexadecenoic acid, 17004-51-2 [thegoodscentscompany.com]

- 8. LIPID MAPS [lipidmaps.org]

- 9. researchgate.net [researchgate.net]

- 10. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Sapienic Acid: A Technical Guide to its Degradation in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sapienic acid (cis-6-hexadecenoic acid) is a monounsaturated fatty acid uniquely abundant in human sebum, where it plays a crucial role in the skin's innate immune defense. While its biosynthesis is well-characterized, the precise pathways of its degradation in biological systems are less understood. This technical guide provides a comprehensive overview of the known and hypothesized metabolic fate of sapienic acid and its sodium salt, with a focus on its degradation pathways. This document summarizes key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the involved pathways to support further research and development in dermatology and metabolic diseases.

Biosynthesis and Anabolic Fate of Sapienic Acid

Sapienic acid is synthesized in sebaceous glands from the saturated fatty acid, palmitic acid. This conversion is catalyzed by the enzyme Δ6-desaturase (FADS2), which introduces a cis double bond at the sixth carbon position.[1] This is a notable departure from the enzyme's more common role in polyunsaturated fatty acid synthesis.[2]

Once synthesized, sapienic acid can undergo further anabolic modifications. It can be elongated by two carbons to form 8-cis-octadecenoic acid, which is then further desaturated to produce sebaleic acid (5,8-cis-octadecadienoic acid), another fatty acid characteristic of human sebum.[3]

Catabolic Degradation Pathways of Sapienic Acid

Direct experimental evidence detailing the complete catabolic degradation of sapienic acid is limited. However, based on established principles of fatty acid metabolism, two primary pathways are hypothesized: β-oxidation and ω-oxidation.

Hypothesized β-Oxidation Pathway

β-oxidation is the primary pathway for fatty acid degradation. However, the cis-Δ6 double bond of sapienic acid presents a challenge to the standard enzymatic machinery of β-oxidation.[4] The degradation would likely proceed through several cycles of standard β-oxidation until the double bond is encountered. At this point, auxiliary enzymes are required to modify the double bond's position and configuration to allow the pathway to continue. A plausible, though not yet experimentally verified, pathway is outlined below.

Proposed Steps in the β-Oxidation of Sapienic Acid:

-

Initial Cycles of β-Oxidation: Sapienic acid, as sapienoyl-CoA, would undergo two cycles of β-oxidation, removing four carbons from the carboxyl end and yielding two molecules of acetyl-CoA. This would result in a 12-carbon fatty acyl-CoA with a cis-Δ2 double bond.

-

Isomerization: The resulting cis-Δ2-dodecenoyl-CoA is not a substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. An isomerase, likely a Δ3,Δ2-enoyl-CoA isomerase, would be required to convert the cis-Δ2 double bond to a trans-Δ2 double bond.

-

Completion of β-Oxidation: Once in the trans configuration, the fatty acyl-CoA can re-enter the standard β-oxidation pathway and be completely degraded to acetyl-CoA.

ω-Oxidation Pathway

ω-oxidation serves as an alternative fatty acid degradation pathway, particularly for medium-chain fatty acids or when β-oxidation is defective.[5] This pathway involves the oxidation of the terminal methyl (ω) carbon. While there is no direct evidence of sapienic acid undergoing ω-oxidation, it remains a plausible metabolic fate.

Steps in ω-Oxidation:

-

Hydroxylation: The ω-carbon is hydroxylated by a mixed-function oxidase system involving cytochrome P450, typically from the CYP4A or CYP4F subfamilies, to form ω-hydroxy sapienic acid.[5]

-

Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by aldehyde dehydrogenase.

-

β-Oxidation of the Dicarboxylic Acid: The resulting dicarboxylic acid can then be degraded from either end via the β-oxidation pathway.

Degradation of Sebaleic Acid: A Downstream Pathway

While the direct degradation of sapienic acid is not well-documented, the metabolism of its elongation and desaturation product, sebaleic acid, has been studied in human neutrophils. Sebaleic acid can be converted by 5-lipoxygenase (5-LO) into a series of pro-inflammatory mediators.[6][7] This pathway represents a significant biological fate for sapienic acid-derived carbons.

Metabolites of Sebaleic Acid via the 5-Lipoxygenase Pathway:

-

5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE)

-

5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE)

-

5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid

-

5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid

These metabolites are potent chemoattractants for granulocytes, suggesting a role for sapienic acid metabolism in inflammatory skin conditions.[6][7]

Quantitative Data

Quantitative data on the kinetics of sapienic acid degradation are currently unavailable in the scientific literature. The following table summarizes the known enzymes involved in the broader metabolism of sapienic acid and its derivatives.

| Metabolic Step | Enzyme | Substrate | Product | Cellular Location | Quantitative Data |

| Biosynthesis | Δ6-desaturase (FADS2) | Palmitic Acid | Sapienic Acid | Sebaceous Gland (ER) | Not available |

| Anabolism | Elongases/Desaturases | Sapienic Acid | Sebaleic Acid | Sebaceous Gland (ER) | Not available |

| Sebaleic Acid Metabolism | 5-Lipoxygenase (5-LO) | Sebaleic Acid | 5-HODE | Neutrophils, Keratinocytes | Not available |

| Sebaleic Acid Metabolism | 5-Hydroxyeicosanoid Dehydrogenase | 5-HODE | 5-oxo-ODE | Neutrophils, Keratinocytes | Not available |

| Hypothesized β-Oxidation | Δ3,Δ2-Enoyl-CoA Isomerase | cis-Δ2-Dodecenoyl-CoA | trans-Δ2-Dodecenoyl-CoA | Mitochondrion | Not available |

| Hypothesized ω-Oxidation | Cytochrome P450 (CYP4A/4F) | Sapienic Acid | ω-Hydroxy Sapienic Acid | Endoplasmic Reticulum | Not available |

Experimental Protocols

Detailed experimental protocols for studying the degradation of sapienic acid are not yet established. However, the methodologies used to investigate the metabolism of its downstream product, sebaleic acid, provide a valuable framework for future studies on sapienic acid itself.

Protocol for Studying Sebaleic Acid Metabolism in Human Neutrophils

This protocol is adapted from the study by Powell et al. (2008) which investigated the conversion of sebaleic acid by human neutrophils.[6]

Objective: To identify the metabolites of sebaleic acid produced by human neutrophils.

Materials:

-

Human neutrophils isolated from peripheral blood.

-

Sebaleic acid.

-

Phosphate-buffered saline (PBS).

-

Methanol, ethyl acetate, and other organic solvents for extraction.

-

High-performance liquid chromatography (HPLC) system with a UV detector.

-

Mass spectrometer (e.g., LC-MS/MS) for metabolite identification.

-

Internal standards for quantification (e.g., deuterated fatty acids).

Workflow:

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Incubation: Resuspend the isolated neutrophils in PBS. Add sebaleic acid (e.g., in ethanol as a vehicle) to the cell suspension to a final desired concentration. Incubate at 37°C for a specified time course.

-

Reaction Termination and Extraction: Terminate the reaction by adding cold methanol. Acidify the sample and extract the lipids using a suitable organic solvent like ethyl acetate.

-

Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the analytical system.

-

HPLC Analysis: Separate the metabolites using reverse-phase HPLC with a suitable gradient of mobile phases. Monitor the elution profile using a UV detector, as conjugated double bonds in the metabolites will absorb UV light.

-

Mass Spectrometry Analysis: Collect the fractions from the HPLC and analyze them by mass spectrometry to determine the exact mass and fragmentation pattern of the metabolites for structural elucidation.

-

Quantification: For quantitative analysis, add a known amount of an appropriate internal standard prior to extraction and use LC-MS/MS in multiple reaction monitoring (MRM) mode.

Conclusion and Future Directions

The degradation of sapienic acid in biological systems is a critical area of research with implications for skin health, inflammatory diseases, and cancer metabolism. While its anabolic pathway to sebaleic acid and the subsequent metabolism of sebaleic acid are partially understood, the direct catabolic pathways of sapienic acid itself remain to be elucidated. The hypothesized β-oxidation and ω-oxidation pathways presented in this guide provide a framework for future investigation.

Further research employing stable isotope tracing and advanced mass spectrometry techniques is necessary to definitively map the degradation pathways of sapienic acid, identify the specific enzymes involved, and quantify the kinetics of these reactions. A deeper understanding of sapienic acid metabolism will undoubtedly open new avenues for therapeutic intervention in a range of physiological and pathological conditions.

References

- 1. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]

- 3. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Omega oxidation - Wikipedia [en.wikipedia.org]

- 6. Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic Acid to a Potent Granulocyte Chemoattractant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human neutrophils convert the sebum-derived polyunsaturated fatty acid Sebaleic acid to a potent granulocyte chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Dissolving Sapienic Acid Sodium for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sapienic acid (cis-6-Hexadecenoic acid) is a monounsaturated fatty acid that is a primary component of human sebum and plays a significant role in the skin's innate antimicrobial defense.[1][2] It is unique to humans and is formed from palmitic acid by the enzyme Δ6-desaturase.[1][3] Due to its potent antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus, there is growing interest in studying its mechanisms and therapeutic potential in vitro.[2][4][5]

However, like other long-chain fatty acids, sapienic acid and its sodium salt are sparingly soluble in aqueous solutions, posing a challenge for cell-based assays and other biochemical experiments.[6][7] Improper dissolution can lead to inconsistent results and misinterpretation of data. This application note provides detailed, step-by-step protocols for the effective solubilization of sapienic acid sodium using common laboratory solvents and complexation with bovine serum albumin (BSA) to ensure bioavailability and stability in aqueous culture media.

Data Summary

Quantitative data regarding the solubility and recommended concentrations for this compound are summarized below for easy reference.

Table 1: Solubility of this compound in Various Solvents

| Solvent/Vehicle | Solubility/Recommended Concentration | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common organic solvent for creating high-concentration stock solutions. | [8] |

| Ethanol | Soluble (e.g., ~1.5 mg/mL for similar fatty acid salts) | Preferred over other alcohols due to lower toxicity in cell culture. Used for primary stock solutions. | [7][9] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution is not recommended. Requires a co-solvent or carrier protein like BSA. | [7] |

| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL (for similar fatty acid salts) | Demonstrates improved solubility with a co-solvent but may not be suitable for all assays. | [7] |

| Saline with Co-solvents | ≥ 2.5 mg/mL (9.05 mM) | A complex vehicle (EtOH/PEG300/Tween-80/Saline) has been used for high concentrations. | [5] |

Table 2: Example Concentrations for In Vitro Assays

| Assay Type | Example Working Concentration | Remarks | Source(s) |

| Cell Signaling (e.g., Cancer Cells) | 50 µM | A non-toxic concentration used to study effects on signaling pathways like EGFR, mTOR, and AKT. | [3][10] |

| Antimicrobial (MIC/MBC) | 31.3 µg/mL to >500 µg/mL | The effective concentration is highly dependent on the bacterial species being tested. | [5] |

Experimental Protocols

Materials

-